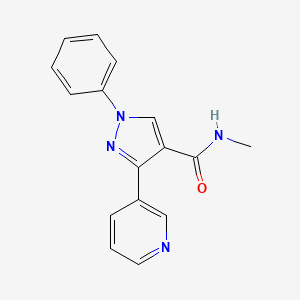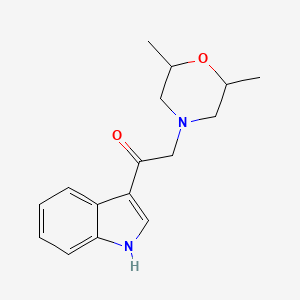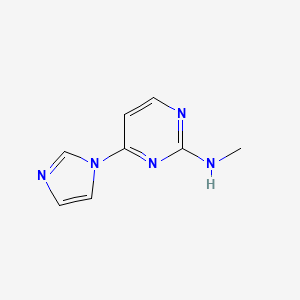
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. DMCC is a white crystalline solid and is commonly used as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to target specific enzymes and proteins in cancer cells and bacteria, leading to their death.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to be non-toxic and has low acute toxicity. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have low mutagenic and genotoxic potential. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is readily available and easy to synthesize. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is also stable under a wide range of conditions and can be stored for long periods of time. However, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be sensitive to air and moisture, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. One area of research is the development of new cancer treatments using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. Another area of research is the development of new antibiotics using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have antimicrobial properties and could be used to develop new antibiotics to combat antibiotic-resistant bacteria. Finally, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide could be used in the development of new materials with unique properties, such as high strength and low weight.
Synthesemethoden
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a catalyst such as palladium on carbon. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be synthesized using the reaction between 2,6-dimethylphenylacetic acid and cyclohexanone in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential uses in various fields of scientific research. It is commonly used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have antimicrobial properties and has been used in the development of new antibiotics. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been studied for its potential uses in the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,13H,5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDYMPANJYZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)








![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)